3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
Description
Properties
CAS No. |
853329-92-7 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-6,8,12H,1-2,7,9-11H2 |
InChI Key |
MAIMCBOWPGXVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxygenated products.
Scientific Research Applications
The compound 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one , also known by its CAS number 853329-92-7, is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and case studies that highlight its significance in various fields.
Physical Properties
- Melting Point : Not specified in the sources.
- Solubility : Solubility data is limited; further empirical studies are needed.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its structural characteristics that suggest bioactivity.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, including bacteria like Staphylococcus aureus and Klebsiella pneumoniae. This potential makes it a candidate for further exploration in antibiotic development.
Computational Chemistry
In silico studies using density functional theory (DFT) have been employed to predict the electronic properties and reactivity of the compound. These computational analyses help in understanding how structural modifications can enhance biological activity.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been a focus of research. Variations in the substituents on the furan and pyrrolidine rings can lead to different biological profiles, making SAR studies essential for optimizing drug design.
Case Study 1: Anticancer Activity Assessment
In a study examining the anticancer effects of related compounds, researchers treated A549 cells with varying concentrations of derivatives similar to this compound. The results indicated a dose-dependent reduction in cell viability, suggesting effective cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of compounds containing similar structural motifs against common bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potential as new antimicrobial agents.
Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Electronic and Reactivity Profiles
- Target Compound : The 3-nitrophenyl group creates significant electron deficiency, favoring charge-transfer interactions. DFT calculations (e.g., Becke’s hybrid functional ) predict a low LUMO energy, enhancing electrophilic reactivity.
- Comparison with 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one : Absence of the nitro group results in a higher HOMO energy (-5.2 eV vs. -6.1 eV in the target), reducing oxidative stability but improving nucleophilic substitution rates.
- Thiophene/Oxadiazole Analogs : The trifluoromethyl group and oxadiazole ring increase electronegativity, leading to stronger dipole-dipole interactions compared to the target’s nitro-furan system.
Solubility and Pharmacokinetics
- Target vs. Chlorophenyl-Thioether Analog : The target’s pyrrolidine enhances water solubility (logP ≈ 2.1) compared to the chlorophenyl-thioether compound (logP ≈ 3.5).
- Piperazine Derivative : Piperazine’s basicity (pKa ~9.5) improves solubility in acidic environments, whereas the target’s pyrrolidine (pKa ~11.4) may limit protonation at physiological pH.
Biological Activity
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure
The compound has the following chemical structure:
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenyl and furan moieties. Various derivatives have been synthesized to enhance biological activity, particularly against bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 15 µg/mL |
The compound exhibited significant activity against Staphylococcus aureus, with an MIC comparable to established antibiotics like ciprofloxacin.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the nitro group is crucial as it can undergo reduction to form reactive species that damage DNA and proteins within bacterial cells .
Case Studies
In a case study involving a series of synthesized derivatives, compounds similar to this compound were tested for their efficacy against resistant bacterial strains. The findings indicated that modifications to the furan and pyrrolidine rings could enhance antibacterial potency, particularly against Gram-positive bacteria .
Table 2: Case Study Summary
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Active against MRSA | MIC = 10 µg/mL |
| Compound B | Inactive | No significant inhibition |
| Compound C | Active against E. coli | MIC = 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments conducted on various human cell lines revealed that while the compound exhibits promising antibacterial activity, it also shows some level of cytotoxicity, necessitating further optimization to enhance selectivity towards bacterial cells over human cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(5-(3-nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one with high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of nitrophenyl-substituted furan precursors with pyrrolidine derivatives. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of nitro groups and furan rings .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures ≥95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer:
- X-ray crystallography : Resolve nitro-furan-pyrrolidine dihedral angles (e.g., ~11.7° between furan and phenyl rings) and hydrogen-bonding networks (e.g., C–H···O interactions at 2.85–3.10 Å) .
- FT-IR spectroscopy : Identify nitro (1540–1350 cm), carbonyl (1680–1700 cm), and furan C–O (1250 cm) stretches .
Q. What are the common reactivity patterns of the nitro-furan moiety in this compound?
- Methodological Answer:
- Electrophilic substitution : Nitro groups direct further substitutions (e.g., halogenation at the furan 4-position) under acidic conditions .
- Reduction : Catalytic hydrogenation (Pd/C, H) converts nitro to amine, altering biological activity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers of the pyrrolidine ring) by acquiring spectra at 25°C vs. 50°C .
- DFT calculations : Compare experimental shifts with theoretical values (B3LYP/6-311+G(d,p)) to confirm assignments .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer:
- Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 25–40°C; monitor degradation via LC-MS (e.g., nitro group cleavage products) .
- Soil microcosms : Assess biodegradation using OECD 307 guidelines; quantify residues via GC-ECD or HPLC-UV .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer:
- Molecular docking : Simulate binding to antibacterial targets (e.g., E. coli nitroreductase) using AutoDock Vina; validate with MIC assays .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed IC values in microbial assays .
Q. What strategies mitigate low yields in the final synthetic step?
- Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >80% yield .
- Flow chemistry : Optimize residence time and mixing using microreactors to minimize side reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular geometries?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
